2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a sulfanyl-linked acetamide derivative featuring a 3-methoxyphenyl-substituted imidazole core and an N-(4-methylphenyl)acetamide moiety. The methoxy group at the 3-position of the phenyl ring and the methyl group on the acetamide’s para-substituted phenyl are critical structural elements that influence its electronic, steric, and pharmacokinetic properties. The sulfanyl bridge (-S-) between the imidazole and acetamide groups may enhance metabolic stability compared to oxygen or nitrogen linkages .
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-6-8-15(9-7-14)21-18(23)13-25-19-20-10-11-22(19)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXGGHXMCVABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine, followed by the introduction of the methoxyphenyl group via electrophilic substitution. The sulfanyl-acetamide linkage is then formed through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as employing ionic liquids as catalysts to enhance reaction efficiency and reduce environmental impact . Ultrasound irradiation can also be used to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and sulfanyl-acetamide moieties.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals in the presence of atmospheric oxygen.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole and phenyl derivatives.
Scientific Research Applications
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the sulfanyl-acetamide linkage can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide ():
- Substituent Differences : The imidazole ring is substituted with a 4-chlorophenyl group (electron-withdrawing) instead of 3-methoxyphenyl (electron-donating). The acetamide group is linked to a 5-methylisoxazole ring.
- Implications : The chloro substituent may enhance electrophilic interactions in biological targets, while the isoxazole moiety could alter solubility and hydrogen-bonding capacity compared to the 4-methylphenyl group in the target compound .
- N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (): Substituent Differences: The imidazole lacks an aromatic substituent (only a methyl group at position 1) and the acetamide is attached to a 4-methoxyphenyl group. The 4-methoxyphenyl group increases hydrophobicity relative to the 4-methylphenyl group .
Heterocyclic Core Modifications
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ():
- Core Differences : Replaces imidazole with a 1,2,4-triazole ring. The triazole’s additional nitrogen atom alters electronic properties and metal-binding capabilities.
- Implications : Triazoles often exhibit enhanced metabolic stability and distinct binding modes compared to imidazoles, making them prevalent in antifungal and antiviral agents .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Core Differences: Uses a benzothiazole scaffold instead of imidazole. The trifluoromethyl group introduces strong electron-withdrawing effects. Implications: Benzothiazoles are known for antitumor activity, particularly in targeting mitochondrial enzymes. The CF₃ group may improve blood-brain barrier penetration .
Bioactivity Comparisons
- The target compound’s 3-methoxyphenyl group may enhance lipid bilayer interaction compared to the aminophenyl analog .
Anticancer Activity :
Enzyme Inhibition :
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () targets kinases, with the sulfinyl group enhancing selectivity. The target compound’s methoxy group could similarly modulate enzyme affinity .
Biological Activity
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic compound with a complex structure that includes an imidazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including:
- Antioxidant Properties : It may inhibit oxidative stress by modulating enzyme activity involved in reactive oxygen species (ROS) production.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
- Receptor Modulation : It can interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell growth and survival.
- Gene Expression Regulation : The compound may affect the transcription of genes associated with inflammation and cancer progression.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound in vitro:
- Antioxidant Activity : In a study evaluating the antioxidant potential, this compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
| Study | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = 25 µM |
| COX Inhibition | IC50 = 30 µM |
- Anti-inflammatory Activity : The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, showing a dose-dependent reduction.
In Vivo Studies
In vivo studies have further supported the anti-inflammatory and anticancer properties:
- Animal Models : In a murine model of inflammation, treatment with the compound resulted in decreased paw edema and reduced levels of inflammatory markers compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Paw Edema (mm) | 10 ± 1.5 | 5 ± 0.7* |
| TNF-α Levels (pg/mL) | 150 ± 20 | 70 ± 10* |
*Statistically significant difference (p < 0.05).
Case Studies
A notable case study involved the use of this compound in treating a specific type of cancer:
- Study on Breast Cancer Cells : The compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways.
Summary of Findings
- Cytotoxicity Assay : The compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
